molecular formula C16H22N2O3 B10969658 Ethyl 3-[(cyclohexylcarbamoyl)amino]benzoate

Ethyl 3-[(cyclohexylcarbamoyl)amino]benzoate

Katalognummer: B10969658
Molekulargewicht: 290.36 g/mol
InChI-Schlüssel: GRUDINGDXQWEIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C16H22N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a cyclohexylamino carbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The process begins with the reaction of 3-amino-4-cyclohexylaminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an inhibitor in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ETHYL 4-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 3-AMINO-4-(CYCLOHEXYLAMINO)BENZOATE
  • ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE

Uniqueness

ETHYL 3-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H22N2O3

Molekulargewicht

290.36 g/mol

IUPAC-Name

ethyl 3-(cyclohexylcarbamoylamino)benzoate

InChI

InChI=1S/C16H22N2O3/c1-2-21-15(19)12-7-6-10-14(11-12)18-16(20)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H2,17,18,20)

InChI-Schlüssel

GRUDINGDXQWEIO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.